4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)-

Description

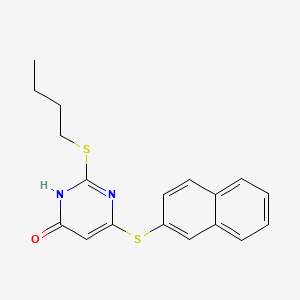

4(1H)-Pyrimidinone derivatives are heterocyclic compounds with a pyrimidinone core, often modified at the 2- and 6-positions to tailor their chemical and biological properties. The compound 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- features a butylthio group at position 2 and a 2-naphthalenylthio substituent at position 4.

Properties

CAS No. |

284682-04-8 |

|---|---|

Molecular Formula |

C18H18N2OS2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2-butylsulfanyl-4-naphthalen-2-ylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C18H18N2OS2/c1-2-3-10-22-18-19-16(21)12-17(20-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20,21) |

InChI Key |

HVAKGGIWMKCQDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)SC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

- Starting Materials: Urea or thiourea derivatives, β-diketones (e.g., acetylacetone).

- Reaction Conditions: Acidic or basic catalysis under reflux conditions.

- Mechanism: Condensation between urea/thiourea and diketones forms the pyrimidinone ring via elimination of water.

Introduction of Butylthio Group

- Reagents: Butyl bromide or butyl chloride as alkylating agents.

- Catalyst: Sodium hydride (NaH) or potassium carbonate (K2CO3) to generate nucleophilic sulfur species.

- Reaction Conditions: Conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80–100°C).

- Mechanism: Nucleophilic substitution where the sulfur atom in thiourea attacks the alkyl halide to form the butylthio derivative.

Addition of Naphthalenylthio Group

- Reagents: 2-naphthol or naphthalene thiol derivatives.

- Catalyst: Transition metal catalysts such as copper(I) iodide (CuI) or palladium complexes for enhanced coupling efficiency.

- Reaction Conditions: Solvents like tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen).

- Mechanism: Formation of a thioether bond between the pyrimidinone core and naphthalene derivative through electrophilic aromatic substitution.

Purification

- Crystallization from ethanol or methanol is commonly used to isolate the product.

- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity.

Reaction Data Table

| Step | Reagents/Materials | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Thiourea + Acetylacetone | Ethanol | ~80°C | Acid/Base Catalyst | ~85 |

| Butylthio Substitution | Butyl bromide + NaH | DMF | ~90°C | None | ~75 |

| Naphthalene Coupling | 2-Naphthol + CuI | THF | ~100°C | Copper Catalyst | ~70 |

Notes on Optimization

- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity during substitution reactions.

- Temperature Control: Elevated temperatures improve reaction rates but may lead to side-product formation; precise control is necessary.

- Catalyst Efficiency: Transition metal catalysts significantly improve coupling yields for aromatic substitutions.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- can undergo various chemical reactions, including:

Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thio groups or to modify the pyrimidinone core using reducing agents like lithium aluminum hydride.

Substitution: The thio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-thiolated pyrimidinones.

Substitution: Various substituted pyrimidinones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrimidinones.

Medicine: Potential use in drug development for its biological activity.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The butylthio and naphthalenylthio groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Key Comparisons

Substituent Size and Hydrophobicity :

- The target compound’s 2-naphthalenylthio group introduces significant hydrophobicity and steric bulk compared to smaller substituents like methyl (212.31 g/mol, ) or difluoromethyl (146.09 g/mol, ). This may enhance membrane permeability but reduce aqueous solubility.

- The butylthio group at position 2 provides moderate chain length, balancing flexibility and lipophilicity relative to aromatic thioethers (e.g., 4-methylphenylthio in ).

This contrasts with electron-withdrawing groups like difluoromethyl, which may increase electrophilicity at the 6-position . The thioxo group in the cyclohexylmethyl analog (224.32 g/mol, ) introduces a sulfur-oxygen bond, altering hydrogen-bonding capacity compared to thioethers.

Biological Implications :

- Analogs with bulky aromatic substituents (e.g., naphthalenylthio) are often explored for receptor-binding applications due to π-π interactions. For example, Propylthiouracil derivatives (as in ) target thyroid hormone synthesis.

- Smaller substituents (e.g., methyl, difluoromethyl) may optimize metabolic stability or solubility for drug design .

Research Findings and Limitations

- Synthetic Accessibility: Thioether-linked pyrimidinones are typically synthesized via nucleophilic substitution or coupling reactions. For example, describes routes using alkylthiols and halides .

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Predictions rely on analogs:

Biological Activity

4(1H)-Pyrimidinone, 2-(butylthio)-6-(2-naphthalenylthio)- (CAS Number: 284682-04-8) is a heterocyclic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidinone core substituted with butylthio and naphthalenylthio groups. Its molecular formula is , which contributes to its unique chemical behavior and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.40 g/mol |

| CAS Number | 284682-04-8 |

Antimicrobial Properties

Research indicates that compounds similar to 4(1H)-pyrimidinone exhibit antimicrobial activity. For instance, studies have shown that pyrimidinone derivatives can inhibit the growth of various bacteria and fungi. The presence of sulfur-containing groups like butylthio enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Activity

Pyrimidinones have been investigated for their anticancer properties. In vitro studies suggest that 4(1H)-pyrimidinone derivatives can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The mechanism may involve the inhibition of specific kinases or the activation of pro-apoptotic factors.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrimidinones are known to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in signaling pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory conditions.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrimidinone derivatives, including those with butylthio substitutions. Results showed significant activity against Gram-positive bacteria, indicating a promising avenue for further development as antimicrobial agents.

- Anticancer Mechanism Investigation : A research article in Cancer Letters detailed experiments where pyrimidinone derivatives were tested against breast cancer cell lines. The findings revealed that these compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways.

- Enzyme Inhibition Profile : Another study focused on the enzyme inhibition capabilities of pyrimidinones, showing that specific derivatives could effectively inhibit phosphodiesterase enzymes, leading to increased cellular cyclic AMP levels, which can enhance various signaling pathways beneficial for treating cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.